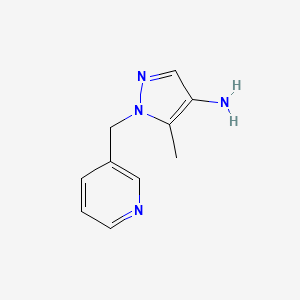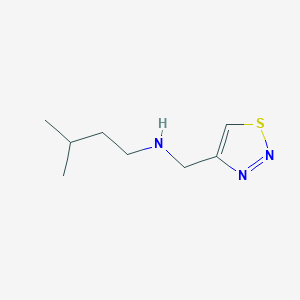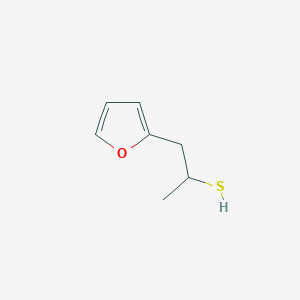
1-(Furan-2-yl)propane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)propane-2-thiol is an organic compound characterized by a furan ring attached to a propane-2-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)propane-2-thiol typically involves the reaction of furan derivatives with thiol-containing compounds. One common method is the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the furan ring.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Thioethers, sulfoxides.
Scientific Research Applications
1-(Furan-2-yl)propane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)propane-2-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The thiol group can interact with metal ions and proteins, potentially inhibiting enzyme activity or altering protein function.
Pathways Involved: The compound may modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the cellular context.
Comparison with Similar Compounds
Furan-2-ylmethanethiol: Similar structure but with a methylene group instead of a propane-2-thiol group.
1-(Furan-2-yl)propan-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness: 1-(Furan-2-yl)propane-2-thiol is unique due to its combination of a furan ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. Its thiol group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-(furan-2-yl)propane-2-thiol |
InChI |
InChI=1S/C7H10OS/c1-6(9)5-7-3-2-4-8-7/h2-4,6,9H,5H2,1H3 |
InChI Key |
UABGNANHTQWJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




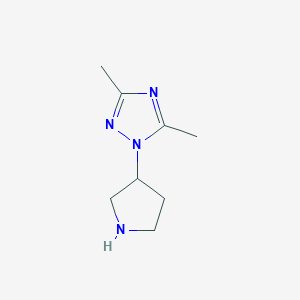
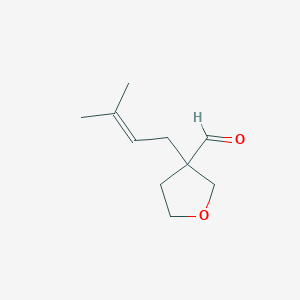
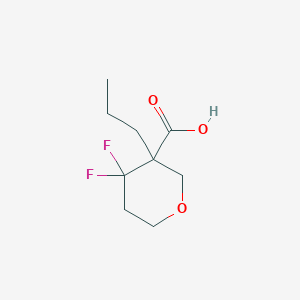
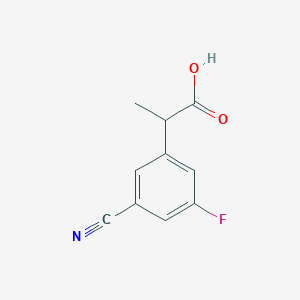

amine](/img/structure/B13305321.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)


![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
